molecular formula C₂₃H₈D₈ B1155338 9-Methylbenzo[g]chrysene-d8

9-Methylbenzo[g]chrysene-d8

Cat. No.: B1155338
M. Wt: 300.42
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylbenzo[g]chrysene-d8 is a deuterated polycyclic aromatic hydrocarbon (PAH) derivative, where eight hydrogen atoms are replaced with deuterium. This compound is structurally characterized by a methyl group at the 9-position of the benzo[g]chrysene backbone. Deuterated PAHs like this are critical in environmental and analytical chemistry, serving as internal standards for mass spectrometry due to their isotopic stability and minimal interference with non-deuterated analogs during detection .

Properties

Molecular Formula

C₂₃H₈D₈

Molecular Weight

300.42

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Structural and Isotopic Properties of Selected Deuterated PAHs
Compound Molecular Formula CAS RN Molecular Weight Deuterium Substitution Key Functional Groups
9-Methylbenzo[g]chrysene-d8 Not specified* Not provided Not provided Presumed methyl/aromatic H Methyl at 9-position
Dibenzo[def,p]chrysene-d8 C24H6D8 191-30-0 310.42 Eight aromatic H atoms None (parent PAH)
9-Methylbenzo[a]pyrene-d10 C21H4D10 70644-19-8 266.33† Ten H atoms (likely aromatic) Methyl at 9-position
Benzo[g]chrysene-9-carboxaldehyde-d8 Not specified Not provided Not provided Eight H atoms (aldehyde group?) Carboxaldehyde at 9-position

*Structural inference based on naming conventions. †Molecular weight calculated for non-deuterated form; deuterated forms increase mass by ~8–10 Da. Sources:

  • Deuterium Position: Unlike Dibenzo[def,p]chrysene-d8, where deuterium replaces aromatic hydrogens , this compound likely incorporates deuterium in its methyl group and/or adjacent aromatic positions. This substitution pattern enhances its utility as a chromatographic internal standard by minimizing co-elution with non-deuterated pollutants .
  • Functional Groups : The 9-methyl group distinguishes it from Benzo[g]chrysene-9-carboxaldehyde-d8, which bears an aldehyde moiety. This difference impacts reactivity and suitability for specific analytical workflows (e.g., derivatization protocols) .

Sources :

  • Environmental Analysis : 9-Methylbenzo[a]pyrene-d10 is a well-established standard for quantifying PAH pollutants due to its compatibility with toluene-based solutions . In contrast, this compound may target less common but structurally distinct pollutants, though its adoption is less documented.
  • Organic Electronics: Dibenzo[b,def]chrysene derivatives (non-deuterated) exhibit promising charge-transport properties in organic semiconductors . While deuterated versions like Dibenzo[def,p]chrysene-d8 are primarily used in metabolic studies, their electronic applications remain unexplored .

Research Findings and Gaps

  • Synthesis Challenges : Deuterated PAHs often require complex synthetic routes. For example, Dibenzo[def,p]chrysene-d8 is synthesized via multi-step palladium-catalyzed couplings, limiting scalability . Similar challenges may apply to this compound.
  • Detection Sensitivity : Studies on 9-Methylbenzo[a]pyrene-d10 highlight deuterated standards’ role in improving LC-MS/MS accuracy (e.g., reducing matrix effects) . Extending these findings to this compound requires validation.
  • Thermal Stability: Non-deuterated PAHs like benzo[g]chrysene derivatives degrade at high temperatures, but deuterium substitution may enhance stability, as seen in toluene-d8 .

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